GW779439X -

GW779439X

Catalog Number: EVT-270553
CAS Number:
Molecular Formula: C22H21F3N8
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW779439X is a cyclin dependent kinase inhibitor.

GW779439X

    Compound Description: GW779439X is a pyrazolopyridazine derivative initially designed as a CDK4 inhibitor. Research indicates it exhibits antibacterial activity by inhibiting the serine/threonine kinase Stk1 in Staphylococcus aureus. This compound effectively sensitizes methicillin-resistant S. aureus (MRSA) to various β-lactams, highlighting its potential as an antibiotic adjuvant. [, ]

    Relevance: GW779439X shares a significant structural similarity with the target compound, N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine. Both compounds possess the core pyrazolopyridazine scaffold and a 4-methylpiperazine substituent. This structural similarity suggests that modifications to the phenyl ring and the linker region could lead to compounds with enhanced Stk1 inhibitory activity and improved antibacterial properties. [, ]

    Compound Description: A series of GW779439X derivatives were synthesized, focusing on modifications to the methylpiperazine moiety. This research aimed to investigate the structure-activity relationship of the methylpiperazine group and optimize its contribution to both biochemical and microbiological activity. []

    Relevance: These derivatives offer valuable insights into the importance of the methylpiperazine moiety present in both GW779439X and the target compound, N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine. The presence and specific orientation of the methylpiperazine were found to be crucial for optimal activity against Stk1 and MRSA. [] This suggests that modifications to the methylpiperazine group in the target compound could potentially enhance its potency and selectivity.

Aminopyrimidine 1

    Compound Description: Aminopyrimidine 1, similar to GW779439X, was initially investigated for its activity against human kinases but was found to have high toxicity and low specificity. Further development led to the exploration of its potential as an inhibitor of PknB, a key kinase in Mycobacterium tuberculosis. []

    Compound Description: Although structurally different from the target compound, aminopyrimidine 1 highlights the potential of exploring alternative scaffolds for targeting bacterial kinases. This underscores the importance of considering selectivity profiles when designing kinase inhibitors to minimize off-target effects. []

Substituted Pyridine and Phenyl Derivatives

    Compound Description: Researchers developed a novel class of PknB inhibitors by modifying the pyrazolopyridazine headgroup of aminopyrimidine 1. This involved replacing the pyrazolopyridazine with substituted pyridine or phenyl headgroups. These modifications successfully reduced Cdk activity and improved specificity for PknB, resulting in enhanced microbiological activity and reduced toxicity. []

    Relevance: This finding suggests that alternative heterocyclic scaffolds could be explored for designing novel inhibitors of Stk1. Replacing the pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine portion of the target compound with substituted pyridine or phenyl groups could potentially improve its selectivity profile and enhance its antibacterial activity against MRSA. []

N-(2-(4-Methylpiperazin-1-yl)-5-substituted-phenyl) Benzamides

    Compound Description: This class of compounds was identified as potent and selective antagonists of the WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) protein-protein interaction. These benzamide derivatives effectively inhibited MLL1 methyltransferase activity by disrupting the WDR5-MLL1 complex. []

    Relevance: While these compounds target a different biological pathway, they share the critical 4-methylpiperazine moiety with both GW779439X and the target compound. This emphasizes the versatility of this substituent in medicinal chemistry and its potential application in developing inhibitors against various therapeutic targets. [] It also indicates that modifications to the benzamide portion of these molecules could be explored to investigate potential activity against bacterial kinases like Stk1.

Overview

GW779439X is a small-molecule inhibitor that primarily targets the serine-threonine kinase Stk1, which is implicated in the regulation of bacterial cell wall synthesis. This compound has garnered attention due to its potential as an antibiotic adjuvant, particularly against Staphylococcus aureus strains resistant to beta-lactam antibiotics. The compound belongs to the pyrazolopyridazine class of kinase inhibitors and has demonstrated significant efficacy in enhancing the activity of various beta-lactam antibiotics, making it a promising candidate for combination therapies in treating resistant bacterial infections.

Source and Classification

GW779439X was developed through a collaborative effort involving several research institutions and pharmaceutical companies, including GlaxoSmithKline. It is classified as an ATP-competitive kinase inhibitor, specifically targeting the Stk1 kinase domain. The compound's unique structure allows it to interact selectively with its target, inhibiting its activity and thereby affecting bacterial cell wall integrity.

Synthesis Analysis

Methods

The synthesis of GW779439X involves several key steps that utilize standard organic chemistry techniques. The initial synthetic route begins with the formation of a pyrazolopyridazine core, which is crucial for its biological activity.

  1. Starting Materials: The synthesis often starts from commercially available precursors such as 4-methylpiperazine and trifluoromethyl substituted compounds.
  2. Reaction Conditions: Various methodologies have been employed, including microwave-assisted synthesis, which allows for rapid assembly of the desired molecular framework under controlled conditions.
  3. Purification: Post-synthesis, the compound is purified using techniques such as column chromatography to ensure high purity levels (>98%).

Technical Details

The synthesis typically involves:

  • Formation of an intermediate through nucleophilic substitution reactions.
  • Cyclization steps that yield the pyrazolopyridazine structure.
  • Final modifications to enhance solubility and stability.
Molecular Structure Analysis

Structure

The molecular formula of GW779439X is C₁₃H₁₄F₃N₃O, and its structure features:

  • A pyrazolopyridazine core.
  • A piperazine moiety that contributes to its binding affinity with the Stk1 kinase.
  • A trifluoromethyl group that enhances its pharmacological properties.

Data

The three-dimensional structure of GW779439X can be modeled using computational chemistry techniques to predict its interaction with the Stk1 active site. This modeling helps in understanding how modifications can affect its inhibitory activity.

Chemical Reactions Analysis

Reactions

GW779439X undergoes various chemical reactions during its synthesis:

  • Nucleophilic Substitution: Key for forming the piperazine ring.
  • Cyclization Reactions: Essential for constructing the pyrazolopyridazine framework.
  • Hydrogenation: Often employed to reduce nitro groups to amines during synthetic routes.

Technical Details

The reaction conditions are optimized using solvents such as acetonitrile or dimethylformamide, and catalysts may be employed to facilitate certain transformations. Reaction monitoring is typically performed using thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

GW779439X inhibits Stk1 by binding to its active site, preventing ATP from associating with the kinase. This inhibition disrupts phosphorylation processes critical for bacterial cell wall synthesis, leading to increased sensitivity of resistant Staphylococcus aureus strains to beta-lactam antibiotics.

Process and Data

Experimental data indicate that GW779439X can lower the minimum inhibitory concentration (MIC) of beta-lactams significantly (up to 512-fold), showcasing its potential as a therapeutic adjuvant. Autoradiography studies confirm robust inhibition of Stk1 autophosphorylation in vitro at low concentrations.

Physical and Chemical Properties Analysis

Physical Properties

GW779439X is characterized by:

  • A melting point range indicative of solid-state stability.
  • Solubility profiles that suggest good bioavailability when administered.

Chemical Properties

The compound exhibits:

  • Stability under physiological conditions.
  • Reactivity profiles consistent with other small-molecule inhibitors in its class.

Relevant data from studies indicate favorable pharmacokinetic properties, including absorption and distribution characteristics that support its use in vivo.

Applications

GW779439X shows promise in various scientific applications:

  • Antibiotic Adjuvant: Its primary application is as an adjuvant in combination therapies against beta-lactam-resistant Staphylococcus aureus infections.
  • Research Tool: GW779439X serves as a valuable tool in studying kinase signaling pathways and their roles in bacterial resistance mechanisms.
  • Drug Development: The compound's structure provides a basis for further modifications aimed at enhancing efficacy and selectivity against other kinases involved in pathogenic processes.

Properties

Product Name

GW779439X

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Molecular Formula

C22H21F3N8

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)

InChI Key

ZOTNSCLLJKXGSD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

GW779439X;

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.